molecular formula C4H12Cl4N6 B13343885 Pyrazine-2,3,5,6-tetraamine tetrahydrochloride

Pyrazine-2,3,5,6-tetraamine tetrahydrochloride

Katalognummer: B13343885
Molekulargewicht: 286.0 g/mol
InChI-Schlüssel: CXEYVTHUDIGIJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazine-2,3,5,6-tetraamine tetrahydrochloride is an organic compound with the molecular formula C4H8N6·4HCl. It is a derivative of pyrazine, characterized by the presence of four amine groups attached to the pyrazine ring. This compound is typically found in the form of a solid, often appearing as colorless crystals. It is known for its strong reducing properties and electrophilicity, making it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of pyrazine-2,3,5,6-tetraamine tetrahydrochloride generally involves organic synthesis methods. One common route includes the reaction of pyrazine derivatives with amine sources under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazine-2,3,5,6-tetraamine tetrahydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield various oxidized derivatives of pyrazine-2,3,5,6-tetraamine, while substitution reactions can produce a range of substituted pyrazine compounds .

Wissenschaftliche Forschungsanwendungen

Pyrazine-2,3,5,6-tetraamine tetrahydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, coordination polymers, and nitrogen-containing heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism by which pyrazine-2,3,5,6-tetraamine tetrahydrochloride exerts its effects involves its strong reducing properties and ability to act as an electrophile. These characteristics enable it to interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The specific molecular targets and pathways involved can vary depending on the application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to pyrazine-2,3,5,6-tetraamine tetrahydrochloride include:

  • Pyrazine-2,3-diamine
  • Pyrazine-2,5-diamine
  • Pyrazine-2,6-diamine

Uniqueness

What sets this compound apart from these similar compounds is the presence of four amine groups, which significantly enhances its reducing properties and electrophilicity. This makes it a more versatile intermediate in various chemical syntheses and applications .

Eigenschaften

Molekularformel

C4H12Cl4N6

Molekulargewicht

286.0 g/mol

IUPAC-Name

pyrazine-2,3,5,6-tetramine;tetrahydrochloride

InChI

InChI=1S/C4H8N6.4ClH/c5-1-2(6)10-4(8)3(7)9-1;;;;/h(H4,5,7,9)(H4,6,8,10);4*1H

InChI-Schlüssel

CXEYVTHUDIGIJF-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(N=C(C(=N1)N)N)N)N.Cl.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.